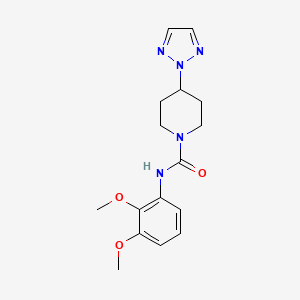

N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-23-14-5-3-4-13(15(14)24-2)19-16(22)20-10-6-12(7-11-20)21-17-8-9-18-21/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYZESQUDIMMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the dimethoxyphenyl group.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research surrounding N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is its anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.65 | Apoptosis induction |

| HCT116 | 2.41 | Cell cycle arrest |

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. The compound has shown promising activity against various bacterial strains.

Case Study: Bacterial Inhibition

In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC Value (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

Role in Drug Design

This compound serves as an important scaffold in drug design due to its structural features that can be modified to enhance biological activity.

Case Study: Structure-Based Drug Design

Researchers have utilized this compound as a template for developing novel derivatives aimed at targeting specific biological pathways involved in diseases such as cancer and bacterial infections. Modifications to the triazole ring have been particularly effective in improving selectivity and potency against targeted receptors .

Table 3: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Substitution on Triazole | Increased selectivity for cancer cells |

| Alteration of Piperidine Ring | Enhanced antimicrobial efficacy |

Mechanistic Insights

Understanding the mechanism through which this compound exerts its effects is crucial for further development.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine-based compounds and triazole-containing molecules.

This compound: is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields of research. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound for scientific investigation.

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2H-1,2,3-triazole and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 313.36 g/mol .

Anticancer Activity

Recent studies have shown that compounds containing triazole moieties exhibit promising anticancer properties. For instance, triazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies indicated that it has inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Triazole Ring | Essential for anticancer activity |

| Dimethoxy Substituent | Enhances lipophilicity and cellular uptake |

| Piperidine Backbone | Provides structural stability and bioactivity |

Research indicates that modifications to the triazole or piperidine moieties can lead to enhanced potency or altered selectivity against specific targets .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several triazole derivatives including this compound. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The results highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties published in Antibiotics, the compound was tested against a panel of bacterial strains. It showed significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a scaffold for developing new antimicrobial agents .

Q & A

Q. What synthetic strategies are optimal for preparing N-(2,3-dimethoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, and how can reaction yields be improved?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.

- Carboxamide coupling : Use of coupling agents like EDCI/HOBt or carbodiimide derivatives for amide bond formation between the piperidine and 2,3-dimethoxyphenyl group.

- Yield optimization : Temperature control (e.g., reflux vs. room temperature) and stoichiometric adjustments, as demonstrated in regioselective acylation studies involving 2,3-dimethoxyphenyl derivatives . AI-driven robotic synthesis platforms (e.g., Synbot) have also been employed for analogous compounds, achieving 30–50% yields through iterative condition screening .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:

- Data collection : High-resolution diffraction data using synchrotron or laboratory sources.

- Refinement : SHELXL for small-molecule refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks . For example, the structure of a related piperidine-carboxamide compound was refined to an R factor of 0.059 using SHELXL .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like D1 protease or neurotransmitter receptors?

- Target selection : Prioritize structurally resolved targets (e.g., D1 protease PDB entries) or homology models for receptors like dopamine D3, given the compound’s structural similarity to high-affinity antagonists .

- Docking workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate poses with molecular dynamics (MD) simulations to assess binding stability. A related study used virtual screening to identify piperidine-carboxamide inhibitors, followed by MM/GBSA free-energy calculations to rank binding affinities .

Q. What analytical methods resolve contradictions in biochemical activity data (e.g., inconsistent IC₅₀ values across assays)?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based protease activity) with cellular models (e.g., HEK293 transfected with target receptors) to confirm specificity.

- Metabolic stability : Assess compound stability in liver microsomes to rule out artifactual results due to rapid degradation .

- Structural analogs : Compare activity trends with derivatives (e.g., 2,3-dimethoxyphenyl vs. 2-methoxyphenyl substitutions) to identify critical pharmacophores .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) address ambiguities in structural characterization?

- ¹H-¹³C HMBC NMR : Resolve connectivity issues, particularly for triazole and piperidine protons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error. For example, LCMS data (e.g., m/z 753 [M+H]⁺) in related compounds validated synthetic intermediates .

- X-ray photoelectron spectroscopy (XPS) : Resolve electronic environments of heteroatoms (e.g., triazole nitrogens) in solid-state samples.

Q. What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (e.g., Caco-2 cell model), and cytochrome P450 inhibition.

- Toxicity screening : Apply ProTox-II for hepatotoxicity and cardiotoxicity risk assessment. For instance, analogs with triazole motifs showed low hERG channel binding in silico, reducing cardiac liability concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.